molecular formula C23H18INO4 B6278614 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid CAS No. 1869103-50-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid

Cat. No. B6278614
CAS RN: 1869103-50-3
M. Wt: 499.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid, often abbreviated as FMIA, is a compound with a wide range of applications in the fields of synthetic chemistry and biological research. FMIA is a carboxylic acid derivative that is used as a reagent in organic synthesis, as well as a fluorescent dye in the study of biological structures and processes. It has been extensively studied for its ability to interact with proteins and other biomolecules in a variety of ways, making it a useful tool for understanding the molecular basis of biological processes.

Scientific Research Applications

FMIA has a variety of applications in scientific research, including its use as a fluorescent dye in the study of proteins and other biomolecules. It has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used to study the structure and function of DNA and RNA, and to analyze the effects of drugs and other compounds on biological processes.

Mechanism of Action

FMIA has a variety of mechanisms of action, depending on its application. As a fluorescent dye, it binds to proteins and other biomolecules, allowing them to be visualized under a microscope. It can also be used to label proteins for further study, and to monitor the activity of enzymes and other proteins.
Biochemical and Physiological Effects
FMIA has been shown to interact with proteins and other biomolecules in a variety of ways. It has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used to study the structure and function of DNA and RNA, and to analyze the effects of drugs and other compounds on biological processes.

Advantages and Limitations for Lab Experiments

The use of FMIA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use. It is not stable in the presence of light, making it difficult to use in long-term experiments. It is also not particularly soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of FMIA in scientific research is still relatively new, and there are many potential future directions for its use. It could be used to study the structure and function of proteins in more detail, as well as their interactions with other molecules. It could also be used to study the structure and function of DNA and RNA, and to analyze the effects of drugs and other compounds on biological processes. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as their potential therapeutic applications. Finally, it could be used to further develop fluorescent labeling techniques and other methods of visualizing proteins and other biomolecules.

Synthesis Methods

FMIA is synthesized by a two-step process involving the reaction of 9H-fluorene-9-carboxylic acid with 4-iodophenylacetic acid in the presence of a base, followed by the addition of a carbonyl source such as formaldehyde or acetaldehyde. The resulting compound is then purified by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl and iodophenyl groups, and finally deprotection of the amine group.", "Starting Materials": [ "2-amino-2-(4-iodophenyl)acetic acid", "9H-fluorene-9-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-2-(4-iodophenyl)acetic acid with DCC and fluorene-9-carboxylic acid in chloroform to form the N-fluorenyl-2-amino-2-(4-iodophenyl)acetic acid intermediate.", "Step 2: Introduction of the iodophenyl group by reacting the N-fluorenyl-2-amino-2-(4-iodophenyl)acetic acid intermediate with iodine in methanol to form the N-fluorenyl-2-amino-2-(4-iodophenyl)-2-iodoacetic acid intermediate.", "Step 3: Deprotection of the amine group by reacting the N-fluorenyl-2-amino-2-(4-iodophenyl)-2-iodoacetic acid intermediate with hydrochloric acid in diethyl ether to form the final product, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid." ] }

CAS RN

1869103-50-3

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid

Molecular Formula

C23H18INO4

Molecular Weight

499.3

Purity

95

Origin of Product

United States

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